![molecular formula C22H34N4 B14728149 4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine CAS No. 6272-77-1](/img/structure/B14728149.png)
4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine is a complex organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique structural properties, which make it a valuable subject of study in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine typically involves multiple steps. One common method includes the nucleophilic reaction of 4-hydroxybenzoic acid with terephthaloyl chloride to yield terephthaloyl bis(4-oxybenzoic) acid. This intermediate is then reacted with 1,8-diamino-3,6-dioxaoctane via the Yamazaki method to produce the desired diamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale polycondensation reactions using commercial aromatic dianhydrides. These reactions are typically carried out in polar solvents such as NMP, DMF, and DMSO, under controlled temperature and pressure conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation reactions often involve reagents like chlorine (Cl₂) or bromine (Br₂) under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions typically result in halogenated derivatives .
Applications De Recherche Scientifique
4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine has a wide range of scientific research applications:
Medicine: Investigated for its role in drug development, especially in designing compounds with specific biological activities.
Mécanisme D'action
The mechanism of action of 4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as antibacterial activity or inhibition of specific biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-amino-N-[2-(diethylamino)ethyl]benzamide: Known for its antibacterial properties and used in similar applications.
4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine: Utilized in the synthesis of polyimides with high thermal stability.
Uniqueness
4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine stands out due to its unique combination of amino and diethylamino groups, which confer specific chemical and biological properties. Its versatility in undergoing various chemical reactions and forming complexes with bioactive molecules makes it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
6272-77-1 |
|---|---|
Formule moléculaire |
C22H34N4 |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine |
InChI |
InChI=1S/C22H34N4/c1-5-25(6-2)19-13-11-17(21(23)15-19)9-10-18-12-14-20(16-22(18)24)26(7-3)8-4/h11-16H,5-10,23-24H2,1-4H3 |
Clé InChI |
MBNOUYQICAVQDM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)CCC2=C(C=C(C=C2)N(CC)CC)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


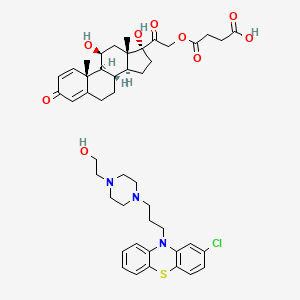

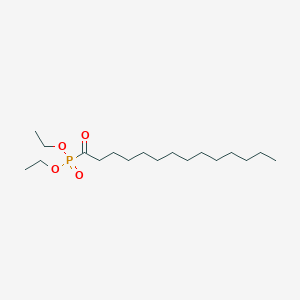
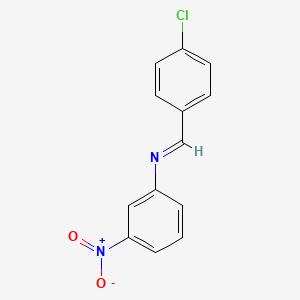

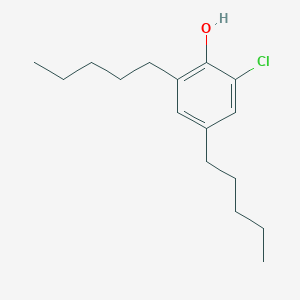
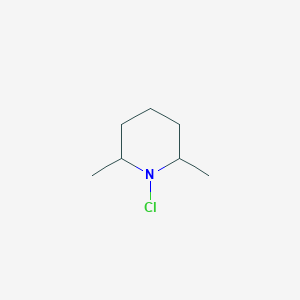
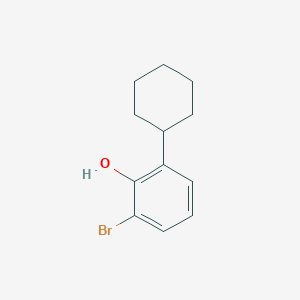
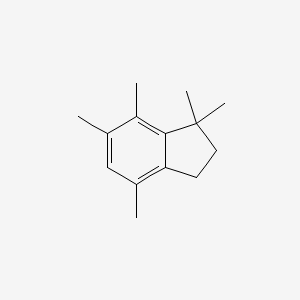
![3-(Ethoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14728122.png)

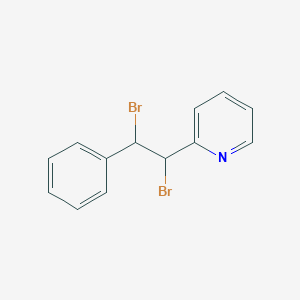
![Bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate](/img/structure/B14728143.png)
![[4-(Acetamidomethyl)phenyl]arsonic acid](/img/structure/B14728156.png)
